1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one 1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18822343
InChI: InChI=1S/C10H9BrClFO/c1-6(14)10(12)9-4-8(13)3-2-7(9)5-11/h2-4,10H,5H2,1H3
SMILES:
Molecular Formula: C10H9BrClFO
Molecular Weight: 279.53 g/mol

1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one

CAS No.:

Cat. No.: VC18822343

Molecular Formula: C10H9BrClFO

Molecular Weight: 279.53 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one -

Specification

Molecular Formula C10H9BrClFO
Molecular Weight 279.53 g/mol
IUPAC Name 1-[2-(bromomethyl)-5-fluorophenyl]-1-chloropropan-2-one
Standard InChI InChI=1S/C10H9BrClFO/c1-6(14)10(12)9-4-8(13)3-2-7(9)5-11/h2-4,10H,5H2,1H3
Standard InChI Key LSKFDELPEHICKL-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(C1=C(C=CC(=C1)F)CBr)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a central propan-2-one backbone substituted with a 2-(bromomethyl)-5-fluorophenyl group and a chlorine atom at the α-position. The fluorophenyl ring introduces electronic effects that modulate reactivity, while the bromomethyl and chlorine groups serve as electrophilic sites for nucleophilic substitution . The SMILES notation (CC(=O)C(C1=CC(=C(C=C1)F)CBr)Cl) and InChIKey (WEJDMSPRCRUWPP-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₉BrClFO
Molecular Weight279.53 g/mol
CAS Number1804164-48-4
Purity≥98% (HPLC)

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one involves multi-step organic reactions, typically starting from fluorinated aromatic precursors. A common route includes:

  • Friedel-Crafts acylation of 5-fluorotoluene to introduce the propanone moiety.

  • Bromination at the benzylic position using bromine (Br₂) or N-bromosuccinimide (NBS) under radical conditions.

  • Chlorination via reaction with chlorine gas or sulfuryl chloride (SO₂Cl₂) to install the α-chloro group.

Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred solvents due to their compatibility with halogenation reagents.

Optimization and Scalability

Industrial production prioritizes yield maximization and purity control. Key parameters include:

  • Temperature control (0–25°C) to prevent side reactions during bromination.

  • Catalyst use, such as Lewis acids (e.g., AlCl₃) for acylation steps.

  • Purification via column chromatography or recrystallization to achieve ≥98% purity .

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

Reaction TypeReagentsProductApplication
SubstitutionNaN₃, DMFAzide derivativesClick chemistry
OxidationKMnO₄, H₂SO₄5-Fluorophenylacetic acidPolymer precursors
Grignard AdditionCH₃MgBr, THFTertiary alcoholChiral synthons

Applications in Pharmaceutical and Material Science

Medicinal Chemistry

The compound serves as a key intermediate in synthesizing kinase inhibitors and antiviral agents. Its fluorophenyl group enhances lipophilicity and target binding, while the bromomethyl moiety allows conjugation to biomolecules . For instance, it is used in the synthesis of N3-substituted-N1-sulfonyl-5-fluoropyrimidinones, which exhibit antitumor activity .

Material Science

In polymer chemistry, derivatives of this compound act as crosslinking agents for epoxy resins, improving thermal stability and mechanical strength.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Studies suggest that halogenated ketones like 1-(2-(Bromomethyl)-5-fluorophenyl)-1-chloropropan-2-one inhibit cysteine proteases by forming covalent adducts with catalytic thiol groups. This mechanism is under investigation for treating parasitic infections.

Pharmacokinetics

  • Metabolism: Hepatic oxidation via CYP450 enzymes generates hydrophilic metabolites excreted renally.

  • Toxicity: Limited data exist, but brominated compounds may pose hepatotoxicity risks .

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